Acetic acid;4-phenylcyclooct-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-phenylcyclooct-4-en-1-ol is a compound with a unique structure that combines the properties of acetic acid and a phenyl-substituted cyclooctene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylcyclooct-4-en-1-ol typically involves the reaction of cyclooctene with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group. The final step involves the esterification of the hydroxyl group with acetic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylcyclooct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CrO3 and KMnO4, reducing agents like LiAlH4, and electrophilic reagents like HNO3 and Br2. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;4-phenylcyclooct-4-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid;4-phenylcyclooct-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;4-phenylcyclooct-4-en-1-ol include:
Cyclooctanol: A simple cyclooctane derivative with a hydroxyl group.
Phenylcyclooctane: A cyclooctane derivative with a phenyl group.
Acetic acid derivatives: Compounds with similar acetic acid moieties but different substituents.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenyl-substituted cyclooctene structure with an acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
25090-60-2 |
---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
acetic acid;4-phenylcyclooct-4-en-1-ol |
InChI |
InChI=1S/C14H18O.C2H4O2/c15-14-9-5-4-8-13(10-11-14)12-6-2-1-3-7-12;1-2(3)4/h1-3,6-8,14-15H,4-5,9-11H2;1H3,(H,3,4) |
InChI Key |
SMOOJSCXWGRECO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC=C(CCC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.